Cas no 312604-94-7 (ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate)

Ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Its structure incorporates a 4-methylbenzamido group and a phenyl substituent, which may enhance binding affinity in biologically active systems. The ester functionality at the 5-position offers versatility for further derivatization. This compound is of interest due to its scaffold, which is common in pharmacologically active molecules, particularly those targeting inflammation or microbial activity. Its synthetic accessibility and modifiable framework make it a valuable intermediate for developing novel therapeutic agents or studying structure-activity relationships in thiazole derivatives.
ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate structure
312604-94-7 structure
商品名:ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
CAS番号:312604-94-7
MF:C20H18N2O3S
メガワット:366.433523654938
CID:6221468
PubChem ID:3932669

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
    • ethyl 2-[(4-methylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
    • AKOS024574197
    • Oprea1_857710
    • ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate
    • 312604-94-7
    • ZINC01509218
    • F0018-0077
    • インチ: 1S/C20H18N2O3S/c1-3-25-19(24)17-16(14-7-5-4-6-8-14)21-20(26-17)22-18(23)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H,21,22,23)
    • InChIKey: NCNUVJIPUYBZQA-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(C2C=CC(C)=CC=2)=O)=NC(=C1C(=O)OCC)C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 366.10381361g/mol
  • どういたいしつりょう: 366.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 487
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0018-0077-3mg
ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
312604-94-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0018-0077-10μmol
ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
312604-94-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0018-0077-25mg
ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
312604-94-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0018-0077-20μmol
ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
312604-94-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0018-0077-40mg
ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
312604-94-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0018-0077-50mg
ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
312604-94-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0018-0077-1mg
ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
312604-94-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0018-0077-75mg
ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
312604-94-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0018-0077-30mg
ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
312604-94-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0018-0077-2μmol
ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
312604-94-7 90%+
2μl
$57.0 2023-05-17

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate 関連文献

ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylateに関する追加情報

Ethyl 2-(4-Methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate: A Comprehensive Overview

Ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate, identified by the CAS number 312604-94-7, is a sophisticated organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of thiazole derivatives, which have garnered substantial attention due to their unique structural properties and versatile applications. The molecule features a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. This structural motif is known for its stability and reactivity, making it a valuable component in numerous chemical reactions and synthetic processes.

The name of the compound, ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate, reveals its structural composition. The thiazole ring is substituted at position 2 with a benzamido group (specifically, a 4-methylbenzamido group), which introduces aromaticity and additional functional groups into the molecule. At position 4 of the thiazole ring, a phenyl group is attached, further enhancing the compound's aromatic character. The carboxylic acid group at position 5 is esterified with an ethyl group, resulting in an ethyl ester functional group. This combination of functional groups provides the compound with unique chemical properties and reactivity.

Recent studies have highlighted the potential of thiazole derivatives like Ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate in drug discovery and materials science. The presence of the benzamido group imparts bioactivity to the molecule, making it a promising candidate for pharmacological applications. Additionally, the phenyl substituent at position 4 enhances the compound's solubility and stability in various solvents, which is crucial for its use in chemical synthesis and formulation development.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiazole ring system. This is followed by successive substitutions at positions 2 and 5 to introduce the benzamido and ethoxy groups, respectively. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound and confirm its structure.

In terms of applications, Ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate has shown promise in several areas. In pharmacology, its bioactive properties make it a potential candidate for drug development targeting specific therapeutic areas such as anti-inflammatory or anti-cancer agents. In materials science, its structural integrity and functional groups make it suitable for use in polymer synthesis or as a precursor for advanced materials like conductive polymers or hybrid nanoparticles.

Moreover, recent research has explored the use of this compound in catalytic processes. The sulfur atom in the thiazole ring can act as a coordinating site for metal catalysts, enabling efficient catalytic transformations in organic synthesis. This property opens up new avenues for its application in green chemistry and sustainable chemical processes.

In conclusion, Ethyl 2-(4-methylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS No: 312604-94-7) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive target for both academic research and industrial applications. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing modern chemistry and materials science.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量